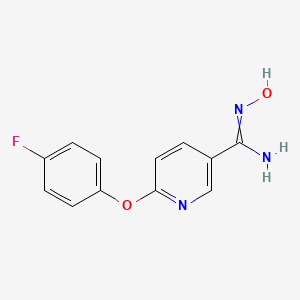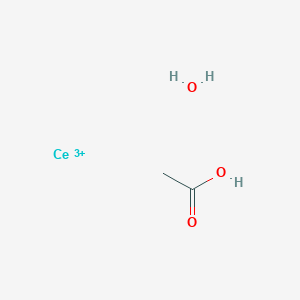
Acetic acid, cerium(3+) salt, hydrate (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, cerium(3+) salt, hydrate (9CI): , also known as cerium(III) acetate hydrate, is a chemical compound with the molecular formula C₆H₉CeO₆. It is a cerium salt of acetic acid and is typically found in a hydrated form. This compound is known for its unique properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: Acetic acid, cerium(3+) salt, hydrate can be synthesized through the reaction of cerium(III) oxide or cerium(III) carbonate with acetic acid. The reaction typically involves dissolving cerium oxide or carbonate in acetic acid, followed by crystallization to obtain the hydrated salt.
Industrial Production Methods: In industrial settings, the production of acetic acid, cerium(3+) salt, hydrate involves similar methods but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions: Acetic acid, cerium(3+) salt, hydrate undergoes various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) in the presence of strong oxidizing agents.
Reduction: Cerium(IV) compounds can be reduced back to cerium(III) using reducing agents.
Substitution: The acetate groups can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphates, nitrates, or other carboxylates.
Major Products Formed:
Oxidation: Cerium(IV) acetate or other cerium(IV) compounds.
Reduction: Cerium(III) compounds.
Substitution: Various cerium complexes with different ligands.
科学研究应用
Chemistry: Acetic acid, cerium(3+) salt, hydrate is used as a catalyst in organic synthesis and as a precursor for the preparation of other cerium compounds.
Biology: In biological research, it is used for its antioxidant properties and as a probe for studying cellular processes.
Industry: In industrial applications, it is used in the production of ceramics, glass, and as a catalyst in various chemical processes.
作用机制
The mechanism by which acetic acid, cerium(3+) salt, hydrate exerts its effects involves the interaction of cerium ions with molecular targets. Cerium(III) ions can participate in redox reactions, acting as both an oxidizing and reducing agent. This dual functionality allows it to modulate various biochemical pathways and processes.
相似化合物的比较
Cerium(III) nitrate: Another cerium(III) salt with nitrate as the anion.
Cerium(III) chloride: A cerium(III) salt with chloride as the anion.
Cerium(III) sulfate: A cerium(III) salt with sulfate as the anion.
Uniqueness: Acetic acid, cerium(3+) salt, hydrate is unique due to its acetate anion, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications where other cerium salts may not be as effective.
属性
分子式 |
C2H6CeO3+3 |
|---|---|
分子量 |
218.18 g/mol |
IUPAC 名称 |
acetic acid;cerium(3+);hydrate |
InChI |
InChI=1S/C2H4O2.Ce.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3; |
InChI 键 |
VYSROJNRRXTMES-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.O.[Ce+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



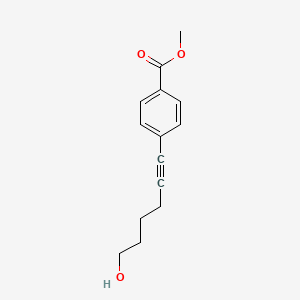
![3-[(Tert-butoxy)carbonyl]-5-methylpiperidine-1-carboxylic acid](/img/structure/B11817118.png)
![ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate](/img/structure/B11817129.png)

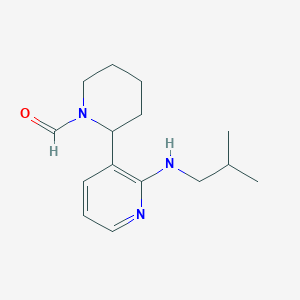
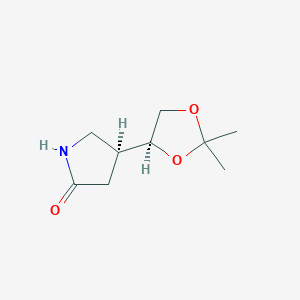

![3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid](/img/structure/B11817160.png)
![1-[3-(4-carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B11817164.png)

![(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11817180.png)
![Ethyl 2-[(2-hydroxyphenyl)methyl]butanoate](/img/structure/B11817182.png)
